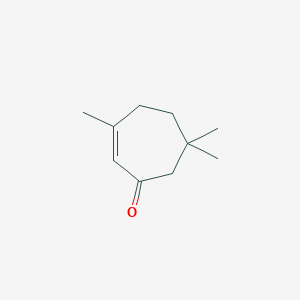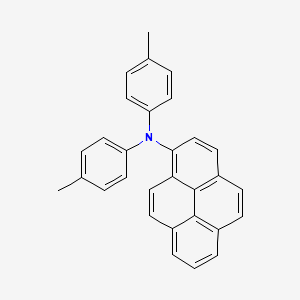
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is a chiral organoboron compound that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to act as a catalyst in various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of triphenylborane with an appropriate chiral amino alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-nitrogen bond. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield boronic acids, while reduction reactions yield borohydrides.
Wissenschaftliche Forschungsanwendungen
(4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of optically active compounds with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl: The enantiomer of (4R)-4,5,5-Triphenyl-1,3,2-oxazaborolidin-2-yl, which has similar catalytic properties but opposite stereochemistry.
Boronic acids: Compounds containing a boron atom bonded to hydroxyl groups, which are commonly used in organic synthesis.
Borohydrides: Compounds containing a boron atom bonded to hydrogen atoms, which are used as reducing agents.
Uniqueness
The uniqueness of this compound lies in its ability to act as a highly effective chiral catalyst in asymmetric synthesis. Its specific chiral environment allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of optically active compounds.
Eigenschaften
| 160822-36-6 | |
Molekularformel |
C20H17BNO |
Molekulargewicht |
298.2 g/mol |
InChI |
InChI=1S/C20H17BNO/c1-4-10-16(11-5-1)19-20(23-21-22-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H/t19-/m1/s1 |
InChI-Schlüssel |
SOULISCKFIMENU-LJQANCHMSA-N |
Isomerische SMILES |
[B]1N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
[B]1NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)



